molecular formula C15H14N2O3 B2640686 N-(2,3-dimethylphenyl)-3-nitrobenzamide CAS No. 102631-03-8

N-(2,3-dimethylphenyl)-3-nitrobenzamide

Cat. No. B2640686
CAS RN: 102631-03-8
M. Wt: 270.288
InChI Key: RVAMVTLZSAFRCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2,3-dimethylphenyl)-3-nitrobenzamide” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “N-(2,3-dimethylphenyl)-3-nitrobenzamide” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dimethylphenyl)-3-nitrobenzamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

N-(2,3-dimethylphenyl)-3-nitrobenzamide and its derivatives have been investigated for their anticonvulsant properties. For example, a study explored the synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides, which demonstrated efficiency in the maximal electroshock-induced seizure (MES) test in mice, highlighting their potential in epilepsy treatment (Bailleux et al., 1995).

Chemical Synthesis and Structure

The compound has been utilized in various chemical syntheses and structural characterizations. For instance, research on the synthesis, structure, and Heck cyclization of the syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline used derivatives of N-(2,3-dimethylphenyl)-3-nitrobenzamide (Skladchikov et al., 2013).

Molecular Physics and Spectroscopy

In the field of molecular physics and spectroscopy, the title molecules related to this compound were prepared and characterized by various techniques, including 1H NMR, 13C NMR, infrared spectroscopy, and X-ray diffraction. This research contributes to understanding molecular geometries and vibrational frequencies (Arslan et al., 2015).

Polymer Synthesis

The compound's derivatives have applications in polymer synthesis. For example, the synthesis of thermosetting poly(phenylene ether) containing allyl groups utilized related compounds, which involved oxidative coupling copolymerization processes (Fukuhara et al., 2004).

Antibacterial Activity

Some derivatives of N-(2,3-dimethylphenyl)-3-nitrobenzamide have been synthesized and evaluated for their antibacterial activity. Studies on nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide showed enhanced antibacterial efficacy compared to their ligand counterparts (Saeed et al., 2010).

Mechanism of Action

The mechanism of action of “N-(2,3-dimethylphenyl)-3-nitrobenzamide” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety data and potential hazards associated with “N-(2,3-dimethylphenyl)-3-nitrobenzamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of “N-(2,3-dimethylphenyl)-3-nitrobenzamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-5-3-8-14(11(10)2)16-15(18)12-6-4-7-13(9-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAMVTLZSAFRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-3-nitrobenzamide

CAS RN

102631-03-8
Record name 2',3'-DIMETHYL-3-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-nitrobenzoic acid (3.0 g ) and 2,3-dimethylaniline (2.17 g) in 20 mL of DMF was added 1-hydroxybenzotriazole (2.75 g), EDC (3.44 g) and triethylamine (7.39 mL). The resulting solution was stirred for 16 h. The DMF was evaporated in vacuo and the residue was partitioned with ethyl acetate and water. The ethyl acetate layer was extracted w/50 mL each of 2% potassium hydrogen sulfate, saturated sodium bicarbonate, saturated sodium chloride, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a solid. NMR (300 MHz, CDCl3) δ 8.72 (1H, s), 8.40 (1 H, d, J=6 Hz), 8.26 (1H, d, J=9 Hz), 7.93 (IH, s), 7.69 (1H, t, J=9 Hz), 7.45 (1 H,d, J=9 Hz), 7.14 (1H, t, J=8 Hz), 7.08 (1H, d, J=9 Hz), 2.32 (3H, s), 2.21 (3H, s).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.39 mL
Type
solvent
Reaction Step One

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